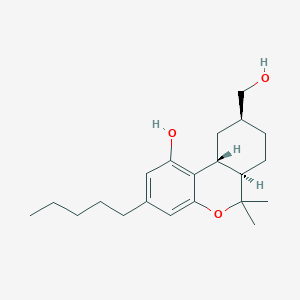

11-hydroxy-9(S)-Hexahydrocannabinol

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

特性

分子式 |

C21H32O3 |

|---|---|

分子量 |

332.5 g/mol |

IUPAC名 |

(6aR,9S,10aR)-9-(hydroxymethyl)-6,6-dimethyl-3-pentyl-6a,7,8,9,10,10a-hexahydrobenzo[c]chromen-1-ol |

InChI |

InChI=1S/C21H32O3/c1-4-5-6-7-14-11-18(23)20-16-10-15(13-22)8-9-17(16)21(2,3)24-19(20)12-14/h11-12,15-17,22-23H,4-10,13H2,1-3H3/t15-,16+,17+/m0/s1 |

InChIキー |

LXSFNMQURHTPIT-GVDBMIGSSA-N |

異性体SMILES |

CCCCCC1=CC(=C2[C@@H]3C[C@H](CC[C@H]3C(OC2=C1)(C)C)CO)O |

正規SMILES |

CCCCCC1=CC(=C2C3CC(CCC3C(OC2=C1)(C)C)CO)O |

製品の起源 |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 11-hydroxy-9(S)-Hexahydrocannabinol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for 11-hydroxy-9(S)-hexahydrocannabinol (11-OH-9(S)-HHC), a significant metabolite of both Δ⁹-tetrahydrocannabinol (Δ⁹-THC) and hexahydrocannabinol (B1216694) (HHC). Due to its biological relevance and potential pharmacological activity, a thorough understanding of its synthesis is crucial for research and development in the cannabinoid field. This document outlines a plausible and scientifically supported multi-step synthesis, beginning from the readily available precursor cannabidiol (B1668261) (CBD). Detailed experimental considerations, including the use of protecting groups and stereoselective hydrogenation, are discussed. Furthermore, this guide presents quantitative data where available and proposes methodologies for the purification and characterization of the target compound.

Introduction

This compound is a phase I metabolite of Δ⁹-THC and HHC, formed in the liver by the action of cytochrome P450 enzymes.[1][2] The hydroxylation at the C-11 position and the saturation of the cyclohexene (B86901) ring significantly alter the molecule's polarity and pharmacological profile compared to its parent compounds. The 9(S) diastereomer is of particular interest due to the stereoselectivity often observed in cannabinoid synthesis and metabolism. This guide details a proposed chemical synthesis route to obtain 11-hydroxy-9(S)-HHC for research purposes, as direct synthesis protocols are not extensively documented in publicly available literature.

Proposed Synthetic Pathway

The most logical and feasible synthetic route to 11-hydroxy-9(S)-HHC involves a three-stage process, commencing with the isomerization of cannabidiol (CBD) to Δ⁹-tetrahydrocannabinol (Δ⁹-THC), followed by allylic oxidation to introduce the 11-hydroxy group, and culminating in a stereoselective catalytic hydrogenation.

Caption: Proposed synthetic pathway for 11-hydroxy-9(S)-HHC from CBD.

Experimental Protocols

Stage 1: Isomerization of Cannabidiol (CBD) to Δ⁹-Tetrahydrocannabinol (Δ⁹-THC)

The acid-catalyzed cyclization of CBD to a mixture of THC isomers is a well-established reaction. To maximize the yield of Δ⁹-THC, specific reaction conditions are required.

Methodology:

-

Reaction Setup: A solution of CBD in a suitable solvent (e.g., toluene) is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Catalyst Addition: A Lewis acid catalyst, such as p-toluenesulfonic acid (pTSA), is added to the solution. The reaction temperature is typically maintained at a low level to favor the formation of the kinetic product, Δ⁹-THC, over the thermodynamically more stable Δ⁸-THC.

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up and Purification: Upon completion, the reaction is quenched, and the organic layer is washed and dried. The crude product is then purified using column chromatography to isolate Δ⁹-THC.

| Parameter | Value/Condition | Reference |

| Starting Material | Cannabidiol (CBD) | |

| Solvent | Toluene | |

| Catalyst | p-Toluenesulfonic acid (pTSA) | |

| Temperature | Low temperature (specifics vary) | |

| Reaction Time | Dependent on conditions, monitored | |

| Purification | Column Chromatography |

Stage 2: Allylic Oxidation of Δ⁹-THC to 11-hydroxy-Δ⁹-THC

The introduction of a hydroxyl group at the allylic C-11 position of Δ⁹-THC can be achieved using oxidizing agents that are selective for this transformation.

Methodology:

-

Protection of Phenolic Hydroxyl Group (Optional but Recommended): To prevent oxidation of the phenolic hydroxyl group of Δ⁹-THC, it is advisable to protect it with a suitable protecting group, such as an acetyl group. This can be achieved by reacting Δ⁹-THC with acetic anhydride (B1165640) in the presence of a base.

-

Oxidation Reaction: The protected or unprotected Δ⁹-THC is dissolved in an appropriate solvent, and an oxidizing agent like selenium dioxide (SeO₂) is added. The reaction is typically carried out at a controlled temperature.

-

Reaction Monitoring and Work-up: The reaction is monitored by TLC or HPLC. Once the starting material is consumed, the reaction is worked up to remove the selenium-containing byproducts.

-

Deprotection (if applicable): If a protecting group was used, it is removed under appropriate conditions (e.g., hydrolysis of the acetyl group).

-

Purification: The crude 11-hydroxy-Δ⁹-THC is purified by column chromatography.

| Parameter | Value/Condition | Reference |

| Starting Material | Δ⁹-Tetrahydrocannabinol (Δ⁹-THC) | [2] |

| Protecting Group (Optional) | Acetyl | [2] |

| Oxidizing Agent | Selenium Dioxide (SeO₂) | [2] |

| Solvent | Dichloromethane or similar | [2] |

| Purification | Column Chromatography | [2] |

Stage 3: Catalytic Hydrogenation of 11-hydroxy-Δ⁹-THC to 11-hydroxy-HHC

The final step involves the reduction of the double bond in the cyclohexene ring of 11-hydroxy-Δ⁹-THC. The stereochemical outcome of this reaction is critical for obtaining the desired 9(S) diastereomer.

Methodology:

-

Protection of Hydroxyl Groups (Optional but Recommended): To prevent side reactions, both the phenolic and the C-11 hydroxyl groups can be protected (e.g., as acetyl esters).

-

Hydrogenation Reaction: The protected or unprotected 11-hydroxy-Δ⁹-THC is dissolved in a suitable solvent (e.g., ethanol (B145695) or methanol) and a hydrogenation catalyst, such as palladium on carbon (Pd/C), is added. The reaction vessel is then placed under a hydrogen atmosphere (typically at a pressure of 1-5 bar) and agitated.

-

Reaction Monitoring: The reaction is monitored by TLC or HPLC until the starting material is no longer detectable.

-

Catalyst Removal: The catalyst is removed by filtration through a pad of celite.

-

Deprotection (if applicable): The protecting groups are removed.

-

Purification and Diastereomer Separation: The resulting mixture of 11-hydroxy-9(S)-HHC and 11-hydroxy-9(R)-HHC is purified, and the diastereomers are separated using chromatographic techniques such as supercritical fluid chromatography (SFC) or preparative HPLC with a chiral stationary phase.[3][4]

| Parameter | Value/Condition | Reference |

| Starting Material | 11-hydroxy-Δ⁹-THC | [3] |

| Catalyst | Palladium on Carbon (Pd/C) | [3] |

| Solvent | Ethanol or Methanol | [3] |

| Hydrogen Pressure | 1-5 bar | [3] |

| Temperature | 25-50°C | [3] |

| Reaction Time | 3-72 hours (monitored) | [3] |

| Diastereomer Separation | Supercritical Fluid Chromatography (SFC) | [3] |

Signaling Pathways and Logical Relationships

The synthesis of 11-hydroxy-9(S)-HHC is a sequential process where the product of each step serves as the reactant for the next. The use of protecting groups is a crucial logical consideration to ensure the desired chemical transformations occur without unintended side reactions.

Caption: Logical workflow comparing direct synthesis with a protecting group strategy.

Data Presentation

The expected outcome of the catalytic hydrogenation of 11-hydroxy-Δ⁹-THC is a mixture of the 9(S) and 9(R) diastereomers. Based on the hydrogenation of Δ⁹-THC, a higher yield of the 9(S) isomer is anticipated.

Table 1: Anticipated Diastereomeric Ratio of 11-hydroxy-HHC

| Starting Material | Product Diastereomers | Anticipated Ratio (9S:9R) |

| 11-hydroxy-Δ⁹-THC | 11-hydroxy-9(S)-HHC & 11-hydroxy-9(R)-HHC | > 1:1 (favoring 9S) |

Table 2: Chromatographic Separation of HHC Diastereomers (as a proxy for 11-hydroxy-HHC)

| Chromatographic Technique | Stationary Phase | Eluent System | Outcome | Reference |

| Supercritical Fluid Chromatography (SFC) | Chiral Stationary Phase | CO₂ with co-solvent (e.g., Methanol) | Baseline separation of diastereomers | [3] |

| High-Performance Liquid Chromatography (HPLC) | C18 or Chiral Column | Acetonitrile/Water or specific chiral mobile phase | Separation may be challenging on standard phases; chiral columns recommended | [4][5] |

Conclusion

The synthesis of this compound is a challenging yet achievable multi-step process. This guide provides a robust, scientifically-grounded framework for its production, starting from cannabidiol. The key steps involve a controlled isomerization to Δ⁹-THC, selective allylic oxidation, and a stereoselective catalytic hydrogenation. The use of protecting groups is highly recommended to improve yields and reduce side products. The final purification and separation of the desired 9(S) diastereomer require advanced chromatographic techniques. The protocols and data presented herein should serve as a valuable resource for researchers in the field of cannabinoid chemistry and drug development. Further optimization and detailed characterization of each step will be necessary to establish a fully validated and scalable synthetic route.

References

- 1. youtube.com [youtube.com]

- 2. Investigation of phase II metabolism of 11-hydroxy-Δ-9-tetrahydrocannabinol and metabolite verification by chemical synthesis of 11-hydroxy-Δ-9-tetrahydrocannabinol-glucuronide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. HPLC Method for Better Separation of THC Isomers to Ensure Safety and Compliance in the Hemp Market - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Separation of diastereomers - Chromatography Forum [chromforum.org]

Characterization of 11-hydroxy-9(S)-Hexahydrocannabinol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current scientific understanding of 11-hydroxy-9(S)-hexahydrocannabinol (11-hydroxy-9(S)-HHC), a primary metabolite of the semi-synthetic cannabinoid, hexahydrocannabinol (B1216694) (HHC). This document collates available data on its pharmacology, metabolism, and analytical detection. It is intended to serve as a foundational resource for researchers engaged in the study of cannabinoids and for professionals involved in drug development and toxicology. While significant strides have been made in identifying and qualitatively assessing this metabolite, this guide also highlights the existing gaps in quantitative data, particularly concerning its pharmacokinetic profile and receptor interaction specifics.

Introduction

Hexahydrocannabinol (HHC) has recently emerged as a prominent semi-synthetic cannabinoid, often marketed as a legal alternative to Δ⁹-tetrahydrocannabinol (Δ⁹-THC).[1] HHC is typically produced through the hydrogenation of THC or cannabidiol (B1668261) (CBD) and exists as a mixture of two diastereomers: 9(R)-HHC and 9(S)-HHC.[2] Upon consumption, HHC undergoes extensive metabolism, primarily through oxidation, to form hydroxylated derivatives. One of the major metabolites is 11-hydroxy-HHC, which, like its parent compound, possesses stereoisomers: 11-hydroxy-9(R)-HHC and 11-hydroxy-9(S)-HHC.[3] Early research suggests that the 9(R)-epimer of HHC and its metabolites are more pharmacologically active than their 9(S) counterparts.[4] This guide focuses specifically on the characterization of the 11-hydroxy-9(S)-HHC metabolite.

Metabolism and Pharmacokinetics

Metabolic Pathway

The metabolism of HHC is analogous to that of Δ⁹-THC, with the primary route being hydroxylation at the 11-position by cytochrome P450 enzymes in the liver, followed by further oxidation to carboxylic acids.[1] The formation of 11-hydroxy-HHC is a critical step, as this metabolite is believed to be pharmacologically active.[3]

The metabolism of HHC is stereoselective, meaning the two epimers, 9(R)-HHC and 9(S)-HHC, are metabolized at different rates and may produce different metabolite profiles.[5] Following formation, 11-hydroxy-HHC can be further metabolized to 11-nor-9-carboxy-HHC.[1]

Metabolic conversion of 9(S)-HHC to its primary metabolites.

Pharmacokinetic Data

Detailed pharmacokinetic studies specifically for 11-hydroxy-9(S)-HHC are currently limited in publicly available literature. However, studies on the parent compound, HHC, provide some insights. Following inhalation of a mixture of HHC epimers, 9(R)-HHC showed a higher Cmax and AUC than 9(S)-HHC in blood, suggesting differences in absorption, distribution, metabolism, or elimination.[6] For comparison, the pharmacokinetic parameters of the related and well-studied metabolite, 11-hydroxy-Δ⁹-THC, are presented in the table below. It is important to note that these values are for a different compound and should be interpreted with caution when considering 11-hydroxy-9(S)-HHC.

| Parameter | Value (for 11-hydroxy-Δ⁹-THC) | Matrix | Route of Administration | Reference |

| Tmax (Peak Time) | 0.5 - 4 hours | Plasma | Oral | [7] |

| Terminal Half-life (t½) | 12 - 36 hours | Plasma | Not Specified | [7] |

Note: Quantitative pharmacokinetic data for 11-hydroxy-9(S)-HHC is a significant gap in the current literature.

Pharmacology

Receptor Binding and Functional Activity

The pharmacological effects of cannabinoids are primarily mediated through their interaction with the cannabinoid receptors, CB1 and CB2. While comprehensive quantitative data for 11-hydroxy-9(S)-HHC is not yet available, studies on the parent HHC epimers and general knowledge of 11-hydroxylated cannabinoid metabolites provide a basis for understanding its likely activity.

It is generally accepted that 11-hydroxylation of THC and its analogues results in metabolites with significant, and sometimes enhanced, activity at cannabinoid receptors compared to the parent compound. Qualitative reports suggest that 11-OH-9β-HHC (the 9R epimer) retains activity comparable to HHC itself, while the 9α-isomer (9S) is significantly less active.[3]

The table below presents the available binding affinity (Ki) and functional activity (EC50) data for the parent HHC epimers for context.

| Compound | Receptor | Ki (nM) | EC50 (nM) | Reference |

| 9(R)-HHC | CB1 | 15 ± 0.8 | 3.4 ± 1.5 | [2] |

| CB2 | 13 ± 0.4 | 6.2 ± 2.1 | [2] | |

| 9(S)-HHC | CB1 | 176 ± 3.3 | 57 ± 19 | [2] |

| CB2 | 105 ± 26 | 55 ± 10 | [2] |

Note: Specific Ki and EC50 values for 11-hydroxy-9(S)-HHC are not currently available in the literature and represent a critical area for future research.

Signaling Pathways

Cannabinoid receptors are G-protein coupled receptors (GPCRs). Upon activation by an agonist, they initiate a cascade of intracellular signaling events. The primary signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Other downstream effects include the modulation of ion channels and the activation of mitogen-activated protein kinase (MAPK) pathways.

Generalized signaling cascade following cannabinoid receptor activation.

Experimental Protocols

Synthesis and Purification

A detailed, publicly available, step-by-step protocol for the specific synthesis and purification of 11-hydroxy-9(S)-HHC is not currently available. However, the synthesis of related 11-substituted THC metabolites has been described and can serve as a potential starting point for developing a synthetic route. One general approach involves the reduction of an 11-oxo intermediate. For example, the synthesis of 11-hydroxy-Δ⁸-THC has been achieved by the reduction of 11-oxo-Δ⁸-THC with a reducing agent like lithium aluminum hydride (LiAlH₄) in an inert solvent such as tetrahydrofuran (B95107) (THF).[8] A similar strategy could potentially be applied to a 9(S)-HHC scaffold.

General Steps for Potential Synthesis:

-

Protection of Phenolic Hydroxyl Group: To prevent unwanted side reactions, the phenolic hydroxyl group on the 9(S)-HHC starting material would likely need to be protected.

-

Oxidation at C11: Introduction of an oxo group at the 11-position to create 11-oxo-9(S)-HHC.

-

Stereoselective Reduction: Reduction of the 11-oxo group to a hydroxyl group. The choice of reducing agent and reaction conditions would be critical to control the stereochemistry at C11, if desired.

-

Deprotection: Removal of the protecting group from the phenolic hydroxyl.

-

Purification: Purification of the final product would likely involve chromatographic techniques such as flash chromatography or high-performance liquid chromatography (HPLC) to isolate the 11-hydroxy-9(S)-HHC from reaction byproducts and any other stereoisomers.

Analytical Methods for Detection and Quantification

The primary analytical technique for the detection and quantification of 11-hydroxy-9(S)-HHC in biological matrices is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9] This method offers high sensitivity and selectivity, which is crucial for distinguishing between different cannabinoid metabolites and stereoisomers.

Key Steps in LC-MS/MS Analysis:

-

Sample Preparation: Biological samples (e.g., blood, urine) are typically subjected to an extraction procedure, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE), to isolate the cannabinoids and remove interfering substances. For urine samples, an enzymatic hydrolysis step (e.g., using β-glucuronidase) is often employed to cleave glucuronide conjugates and measure the total metabolite concentration.

-

Chromatographic Separation: The extracted sample is injected into an HPLC system. To separate the 9(R) and 9(S) epimers of HHC and their metabolites, a chiral column is necessary.[9]

-

Mass Spectrometric Detection: The separated compounds are introduced into a mass spectrometer. For quantification, multiple reaction monitoring (MRM) is typically used, where specific precursor-to-product ion transitions for 11-hydroxy-9(S)-HHC are monitored.

In Vitro Assays

A competitive radioligand binding assay is a standard method to determine the binding affinity (Ki) of a compound for a specific receptor.

General Protocol:

-

Membrane Preparation: Cell membranes expressing the cannabinoid receptor of interest (CB1 or CB2) are prepared.

-

Assay Setup: In a multi-well plate, the cell membranes are incubated with a known concentration of a radiolabeled cannabinoid ligand (e.g., [³H]CP55,940) and varying concentrations of the unlabeled test compound (11-hydroxy-9(S)-HHC).

-

Incubation: The mixture is incubated to allow binding to reach equilibrium.

-

Separation: Bound and unbound radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Functional assays are used to determine the potency (EC50) and efficacy of a compound in activating a receptor. A common method for CB1 and CB2 receptors, which are Gi-coupled, is to measure the inhibition of adenylyl cyclase activity.

General Protocol:

-

Cell Culture: Cells expressing the cannabinoid receptor of interest are cultured.

-

Assay Setup: The cells are treated with forskolin (B1673556) (or another adenylyl cyclase activator) to stimulate cAMP production, along with varying concentrations of the test compound (11-hydroxy-9(S)-HHC).

-

Incubation: The cells are incubated to allow for receptor activation and modulation of cAMP levels.

-

cAMP Measurement: The intracellular cAMP concentration is measured using a suitable detection kit (e.g., based on HTRF, ELISA, or other immunoassay principles).

-

Data Analysis: A dose-response curve is generated by plotting the cAMP levels against the concentration of the test compound. The EC50 value, representing the concentration that produces 50% of the maximal response, is then determined.

Conclusion and Future Directions

11-hydroxy-9(S)-HHC is a significant metabolite of 9(S)-HHC. While its presence in biological fluids is confirmed and analytical methods for its detection are established, a comprehensive characterization is hampered by the lack of quantitative data. Future research should prioritize:

-

Quantitative Pharmacokinetic Studies: Determining the Cmax, Tmax, AUC, and elimination half-life of 11-hydroxy-9(S)-HHC is crucial for understanding its in vivo disposition and duration of effect.

-

Pharmacodynamic Characterization: Measuring the binding affinity (Ki) and functional potency (EC50) of 11-hydroxy-9(S)-HHC at CB1 and CB2 receptors will clarify its pharmacological activity and potential contribution to the overall effects of HHC.

-

Development of Standardized Synthesis Protocols: A reliable and well-documented synthetic route for 11-hydroxy-9(S)-HHC is needed to provide reference standards for analytical and pharmacological research.

Addressing these knowledge gaps will be essential for a complete understanding of the pharmacology and toxicology of HHC and its metabolites, providing valuable information for the scientific, medical, and regulatory communities.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Hexahydrocannabinol - Wikipedia [en.wikipedia.org]

- 3. 11-Hydroxyhexahydrocannabinol - Wikipedia [en.wikipedia.org]

- 4. Hexahydrocannabinol (HHC) and Δ9-tetrahydrocannabinol (Δ9-THC) driven activation of cannabinoid receptor 1 results in biased intracellular signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. iris.universitaeuropeadiroma.it [iris.universitaeuropeadiroma.it]

- 6. researchgate.net [researchgate.net]

- 7. Tetrahydrocannabinol - Wikipedia [en.wikipedia.org]

- 8. Investigation of phase II metabolism of 11-hydroxy-Δ-9-tetrahydrocannabinol and metabolite verification by chemical synthesis of 11-hydroxy-Δ-9-tetrahydrocannabinol-glucuronide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The first LC-MS/MS stereoselective bioanalytical methods to quantitatively detect 9R- and 9S-hexahydrocannabinols and their metabolites in human blood, oral fluid and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emergence of 11-hydroxy-9(S)-Hexahydrocannabinol: A Technical Overview for Researchers

An In-Depth Guide to the Discovery, Metabolism, and Analysis of a Key Cannabinoid Metabolite

Introduction

11-hydroxy-9(S)-hexahydrocannabinol (11-hydroxy-9(S)-HHC) has emerged as a significant metabolite in the study of cannabinoids, particularly in relation to the increasingly prevalent semi-synthetic cannabinoid, hexahydrocannabinol (B1216694) (HHC). This technical guide provides a comprehensive overview of the core knowledge surrounding 11-hydroxy-9(S)-HHC, intended for researchers, scientists, and drug development professionals. The document details its metabolic origins, analytical detection methodologies, and pharmacological implications, supported by quantitative data and detailed experimental protocols.

Initially identified as a metabolite of HHC, recent studies have revealed a more complex metabolic landscape, demonstrating that 11-hydroxy-9(S)-HHC can also be formed as a minor metabolite of Δ⁹-tetrahydrocannabinol (Δ⁹-THC)[1][2][3]. This discovery has significant implications for the interpretation of toxicological and forensic analyses. This guide will synthesize the current understanding of this compound, offering a foundational resource for its further investigation.

Metabolic Pathways and Discovery

The primary pathway to the formation of 11-hydroxy-9(S)-HHC is through the hepatic metabolism of HHC. Following administration, HHC undergoes phase I metabolism, primarily mediated by cytochrome P450 enzymes, with CYP3A4 playing a major role, and contributions from CYP2C9 and CYP2C19[4]. This process involves hydroxylation at the 11-position of the hexahydrocannabinol molecule, resulting in the formation of 11-hydroxy-HHC. Due to the chiral center at the 9-position of HHC, this metabolism yields two epimers: 11-hydroxy-9(R)-HHC and 11-hydroxy-9(S)-HHC.

Interestingly, the metabolism of the HHC epimers is stereoselective. Studies have indicated that 9(S)-HHC may be preferentially hydroxylated at the 8-position, while the 9(R)-epimer favors hydroxylation at the 11-position[5]. Despite this, 11-hydroxy-9(S)-HHC is a detectable metabolite.

A significant recent finding is the identification of 11-hydroxy-HHC and its further oxidized metabolite, 11-nor-9-carboxy-HHC, as novel human metabolites of Δ⁹-THC[1][2]. In vivo studies have shown that the double bond in the 11-hydroxy-Δ⁹-THC metabolite can be reduced to form 11-hydroxy-HHC[1][2]. This discovery complicates the use of 11-hydroxy-HHC as a definitive marker for HHC consumption alone[5].

Pharmacological Activity

Early studies and product information from chemical suppliers suggest that 11-hydroxy metabolites of HHC, including 11-hydroxy-9(S)-HHC, are active metabolites[3][4][5]. This activity is analogous to that of 11-hydroxy-Δ⁹-THC, which is a potent psychoactive metabolite of THC[6]. The psychoactive effects of HHC are therefore likely attributable not only to the parent compound but also to its hydroxylated metabolites. Research indicates that 11-hydroxy-9(S)-HHC induces generalization to the Δ⁹-THC cue in drug discrimination tests in rats and pigeons, confirming its cannabimimetic activity[3].

Quantitative Data Summary

The following tables summarize quantitative data related to the detection and pharmacology of HHC and its metabolites.

Table 1: Detection of HHC Metabolites in Forensic Cases (Δ⁹-THC Positive) [1][2]

| Metabolite | Percentage of Positive Cases |

| 11-OH-HHC | 15% |

| HHC-COOH | 84% |

Table 2: Cannabinoid Receptor Binding Affinity and Functional Activity [7]

| Compound | CB1 Binding Affinity (Ki, nM) | CB2 Binding Affinity (Ki, nM) | CB1 Functional Activity (EC50, nM) | CB2 Functional Activity (EC50, nM) |

| 9(R)-HHC | 15 ± 0.8 | 13 ± 0.4 | 3.4 ± 1.5 | 6.2 ± 2.1 |

| 9(S)-HHC | 176 ± 3.3 | 105 ± 26 | 57 ± 19 | 55 ± 10 |

| Δ⁹-THC | 15 ± 4.4 | 9.1 ± 3.6 | 3.9 ± 0.5 | 2.5 ± 0.7 |

Note: Data for 11-hydroxy-9(S)-HHC specifically is limited. The table provides data for the parent HHC epimers for context.

Experimental Protocols

Protocol 1: In Vitro Metabolism of HHC using Human Liver Microsomes

This protocol is a generalized procedure based on methodologies described in the literature for studying cannabinoid metabolism[1][2].

-

Incubation Mixture Preparation: Prepare an incubation mixture containing pooled human liver microsomes (e.g., 0.5 mg/mL protein), a NADPH-regenerating system (e.g., 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM magnesium chloride) in a phosphate (B84403) buffer (e.g., 100 mM, pH 7.4).

-

Substrate Addition: Add the substrate, 9(S)-HHC, dissolved in a suitable solvent like methanol (B129727), to the incubation mixture to achieve the desired final concentration (e.g., 1-10 µM). The final solvent concentration should be kept low (e.g., <1%) to avoid enzyme inhibition.

-

Incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to equilibrate. Initiate the metabolic reaction by adding the NADPH-regenerating system. Incubate for a specified time course (e.g., 0, 15, 30, 60 minutes) at 37°C with gentle shaking.

-

Reaction Termination: Stop the reaction by adding a cold organic solvent, such as acetonitrile (B52724), often containing an internal standard for analytical quantification.

-

Sample Preparation: Centrifuge the mixture to precipitate proteins. Collect the supernatant for analysis.

-

LC-MS/MS Analysis: Analyze the supernatant using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to identify and quantify the formation of 11-hydroxy-9(S)-HHC and other metabolites.

Protocol 2: Quantification of 11-hydroxy-9(S)-HHC in Human Whole Blood

This protocol outlines a typical analytical procedure for the detection of HHC metabolites in biological matrices[8][9].

-

Sample Collection and Storage: Collect whole blood samples in tubes containing an appropriate anticoagulant (e.g., sodium fluoride/potassium oxalate). Store samples frozen (e.g., -20°C) until analysis.

-

Sample Preparation (Protein Precipitation and Solid-Phase Extraction):

-

Thaw the blood sample and aliquot a specific volume (e.g., 250 µL).

-

Add an internal standard solution (deuterated analogs of the analytes).

-

Precipitate proteins by adding a solvent like acetonitrile, followed by vortexing and centrifugation.

-

Dilute the resulting supernatant with an acidic solution (e.g., 0.1 M acetic acid).

-

Perform solid-phase extraction (SPE) using a suitable cartridge (e.g., C18 or mixed-mode). Condition the cartridge with methanol and water, load the sample, wash with water to remove interferences, and elute the analytes with an appropriate organic solvent or solvent mixture.

-

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a mobile phase-compatible solvent.

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into an LC-MS/MS system.

-

Chromatographic Separation: Use a reverse-phase column (e.g., C18) with a gradient elution program using mobile phases such as water with formic acid and acetonitrile with formic acid.

-

Mass Spectrometric Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor specific precursor-to-product ion transitions for 11-hydroxy-9(S)-HHC and the internal standard in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

-

-

Quantification: Create a calibration curve using matrix-matched standards to quantify the concentration of 11-hydroxy-9(S)-HHC in the sample.

Conclusion

11-hydroxy-9(S)-HHC is a crucial analyte in the evolving landscape of cannabinoid research and testing. Its discovery as a metabolite of both HHC and Δ⁹-THC underscores the metabolic interplay between different cannabinoids and highlights the need for highly specific and sensitive analytical methods. The cannabimimetic activity of this metabolite suggests it plays a role in the overall pharmacological profile of HHC. Future research should focus on elucidating the specific pharmacological properties of the 9(S)-epimer, refining analytical methodologies to differentiate its metabolic origins, and establishing its prevalence in various populations of cannabinoid users. This guide serves as a foundational resource to support these ongoing and future research endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. Evidence of 11-Hydroxy-hexahydrocannabinol and 11-Nor-9-carboxy-hexahydrocannabinol as Novel Human Metabolites of Δ9-Tetrahydrocannabinol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. 11-Hydroxyhexahydrocannabinol - Wikipedia [en.wikipedia.org]

- 5. caymanchem.com [caymanchem.com]

- 6. 11-hydroxy- 9 -tetrahydrocannabinol: pharmacology, disposition, and metabolism of a major metabolite of marihuana in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Hexahydrocannabinol - Wikipedia [en.wikipedia.org]

- 8. academic.oup.com [academic.oup.com]

- 9. Quantification of ∆9-tetrahydrocannabinol, 11-OH-THC, THC-COOH, hexahydrocannabinol, and cannabidiol in human plasma and blood by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vivo Formation of 11-hydroxy-9(S)-Hexahydrocannabinol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexahydrocannabinol (B1216694) (HHC) is a semi-synthetic cannabinoid that has gained considerable attention in recent years. Understanding its metabolic fate within the body is crucial for assessing its pharmacological activity, potential for drug-drug interactions, and for the development of accurate analytical methods for its detection. This technical guide provides an in-depth overview of the in vivo formation of one of its key metabolites, 11-hydroxy-9(S)-hexahydrocannabinol (11-OH-9(S)-HHC). The metabolism of HHC is analogous in many respects to that of the well-characterized delta-9-tetrahydrocannabinol (Δ9-THC), involving initial hydroxylation followed by further oxidation.[1][2][3] This document summarizes the current state of knowledge, presenting quantitative data, detailed experimental protocols, and visual representations of the metabolic pathways.

Metabolic Pathways

The in vivo metabolism of HHC is a complex process primarily occurring in the liver. It involves Phase I and Phase II reactions, similar to other cannabinoids.[1][4] The primary Phase I metabolic pathway is hydroxylation, catalyzed by cytochrome P450 (CYP) enzymes.[1][5][6] This is followed by Phase II glucuronidation, which facilitates excretion.[1][2][3]

Phase I Metabolism: Hydroxylation

The initial and most significant step in the biotransformation of HHC is hydroxylation. While this can occur at several positions on the molecule, the C11 position is a primary site, leading to the formation of 11-hydroxy-HHC (11-OH-HHC).[1][2][3] The metabolism of HHC is stereoselective, meaning the two main epimers, 9(R)-HHC and 9(S)-HHC, are metabolized differently.[1] For the 9(S)-HHC epimer, hydroxylation can also occur at the C8 position.[1]

The primary enzymes responsible for the hydroxylation of THC are CYP2C9, CYP2C19, and CYP3A4, and it is believed these same enzymes are responsible for HHC metabolism.[1][5][6] Following the initial hydroxylation, 11-OH-HHC can be further oxidized to 11-nor-9-carboxy-HHC (HHC-COOH).[1][2][3]

Interestingly, recent studies have shown that 11-OH-HHC and HHC-COOH can also be formed as minor metabolites of Δ9-THC.[7][8][9][10] This occurs via the reduction of the double bond in the active metabolite of THC, 11-hydroxy-Δ9-THC (11-OH-THC).[7][9]

Quantitative Data

The concentration of HHC and its metabolites can vary significantly based on the route of administration, dosage, and individual metabolic differences. The following tables summarize quantitative data from published studies.

Table 1: Concentrations of HHC and Metabolites in Human Blood/Serum

| Analyte | Concentration Range (ng/mL) | Matrix | Study Population | Route of Administration | Citation |

| 9(R)-HHC | Up to ~40 | Blood | 6 volunteers | Smoked | [11] |

| 9(S)-HHC | Up to ~20 | Blood | 6 volunteers | Smoked | [11] |

| 11-OH-9(R)-HHC | Detected | Blood | DUID cases | Not specified | [12] |

| 9(R)-HHC-COOH | Major metabolite | Blood | DUID cases | Not specified | [12] |

| 9(S)-HHC-COOH | Detected | Blood | DUID cases | Not specified | [12] |

| (9R)/(9S)-HHC | Cmax after ~0.5h (inhalative), ~1.5h (oral) | Serum | 3 volunteers/group | Inhaled/Oral | [13] |

| 11-OH-HHC | Detected | Serum | 3 volunteers/group | Inhaled/Oral | [13] |

Table 2: Concentrations of HHC and Metabolites in Human Urine

| Analyte | Finding | Matrix | Study Population | Route of Administration | Citation |

| 9(S)-HHC | Detected | Urine | 2 volunteers | Oral & Inhaled | [14] |

| 11-OH-HHC | Detected in considerable amounts | Urine | 2 volunteers | Oral & Inhaled | [14] |

| HHC & OH-HHC Glucuronides | Detected | Urine | 2 volunteers | Oral & Inhaled | [14] |

| R/S-HHC-OH | Higher concentration than R-HHC-COOH | Urine | 46 clinical samples | Not specified | [15] |

| R-HHC-COOH | Detected | Urine | 46 clinical samples | Not specified | [15] |

| S-HHC-COOH | Detected in few samples at low concentrations | Urine | 46 clinical samples | Not specified | [15] |

Experimental Protocols

The identification and quantification of 11-OH-9(S)-HHC have been achieved through various in vitro and in vivo experimental designs.

In Vitro Metabolism Studies

-

Objective: To elucidate the metabolic pathways of HHC using human liver preparations.

-

Methodology:

-

Incubation: HHC is incubated with pooled human liver microsomes (HLM) or human hepatocytes.[16][17][18]

-

Cofactors: The incubation mixture typically includes NADPH as a cofactor for CYP450 enzymes.

-

Time Points: Incubations are carried out for various time points (e.g., 1, 3, 5 hours) to observe the formation of metabolites over time.[16]

-

Enzyme Inhibition: Specific chemical inhibitors of CYP450 isoforms or carboxylesterases can be used to identify the enzymes responsible for particular metabolic steps.[17][18]

-

Sample Preparation: The reaction is quenched, and the sample is prepared for analysis, often involving protein precipitation followed by solid-phase extraction.[19]

-

Analysis: Metabolites are identified and quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[16][17][18]

-

In Vivo Animal Studies

-

Objective: To investigate the pharmacokinetics and metabolism of HHC in a living organism.

-

Methodology:

-

Administration: A mixture of 9(R)-HHC and 9(S)-HHC is administered, typically via oral gavage, at various doses (e.g., 1, 5, and 10 mg/kg).[20][21]

-

Sample Collection: Blood and brain tissue are collected at different time points post-administration (e.g., 0.5, 1, 2, 4, 8, and 24 hours).[21]

-

Sample Processing: Serum is separated from blood, and brain tissue is homogenized. Samples are stored at -80°C until analysis.[21]

-

Analysis: Concentrations of HHC and its metabolites are determined using validated analytical methods like LC-MS/MS.

Human Studies (Controlled Administration and Case Reports)

-

Objective: To understand the pharmacokinetics and metabolic profile of HHC in humans.

-

Methodology:

-

Study Design: Studies have involved controlled administration to volunteers or analysis of biological samples from individuals suspected of HHC consumption (e.g., DUID cases).[2][3][12][13]

-

Administration: In controlled studies, HHC is administered orally (e.g., 25 mg in a fruit gum) or via inhalation (e.g., from a vape).[13]

-

Sample Collection: Biological matrices such as blood, serum, urine, and saliva are collected at various time points.[13]

-

Sample Preparation:

-

Analysis: Quantification is performed using a fully validated LC-MS/MS or GC-MS method.[12][13][14][15]

-

Conclusion

The in vivo formation of 11-hydroxy-9(S)-HHC is a key step in the metabolism of 9(S)-HHC. This process is primarily mediated by hepatic CYP450 enzymes and shows stereoselectivity. The resulting metabolite can be detected and quantified in various biological fluids, providing a biomarker for HHC consumption. However, it is important to note that 11-OH-HHC can also be a minor metabolite of Δ9-THC, which should be considered when interpreting toxicological results.[7][8][9][10] Further research is needed to fully characterize the enzymes involved and the complete pharmacokinetic profile of HHC and its metabolites.

References

- 1. caymanchem.com [caymanchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Insights into the human metabolism of hexahydrocannabinol by non-targeted liquid chromatography–high-resolution tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Contemplating cannabis? The complex relationship between cannabinoids and hepatic metabolism resulting in the potential for drug-drug interactions [frontiersin.org]

- 5. Tetrahydrocannabinol - Wikipedia [en.wikipedia.org]

- 6. 11-Hydroxyhexahydrocannabinol - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Evidence of 11-Hydroxy-hexahydrocannabinol and 11-Nor-9-carboxy-hexahydrocannabinol as Novel Human Metabolites of Δ9-Tetrahydrocannabinol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Quantitation of hexahydrocannabinol (HHC) and metabolites in blood from DUID cases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Preliminary pharmacokinetic and psychophysical investigations after controlled oral and inhalative consumption of hexahydrocannabinol (HHC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. tandfonline.com [tandfonline.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Enzymatic hydrolysis of ∆8-THC-O, ∆9-THC-O, 11-α-HHC-O, and 11-β-HHC-O by pooled human liver microsomes to generate ∆8-THC, ∆9-THC, 11-α-HHC, and 11-β-HHC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. academic.oup.com [academic.oup.com]

- 20. Hexahydrocannabinol: pharmacokinetics, systemic toxicity, and acute behavioral effects in Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]

- 21. academic.oup.com [academic.oup.com]

- 22. 43583499.fs1.hubspotusercontent-na1.net [43583499.fs1.hubspotusercontent-na1.net]

A Technical Guide to the Physicochemical Properties of 11-hydroxy-9(S)-HHC

For Researchers, Scientists, and Drug Development Professionals

Abstract

11-hydroxy-9(S)-hexahydrocannabinol (11-hydroxy-9(S)-HHC) is a prominent metabolite of hexahydrocannabinol (B1216694) (HHC), a semi-synthetic cannabinoid that has gained significant attention in recent years. As a hydroxylated derivative, its physicochemical properties are crucial for understanding its pharmacokinetics, pharmacodynamics, and for the development of analytical methods for its detection. This technical guide provides a comprehensive overview of the known physicochemical properties of 11-hydroxy-9(S)-HHC, detailed experimental protocols for its analysis, and a visualization of its metabolic pathway.

Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₂₁H₃₂O₃ | [1][2][3] |

| Molecular Weight | 332.48 g/mol | [2][3] |

| CAS Number | 74523-47-0 | [1][4] |

| IUPAC Name | (6aR,9S,10aR)-9-(hydroxymethyl)-6,6-dimethyl-3-pentyl-6a,7,8,9,10,10a-hexahydrobenzo[c]chromen-1-ol | N/A |

| Synonyms | 11-hydroxy-9α-Hexahydrocannabinol, 11-hydroxy-9α-HHC | [1][4] |

| Appearance | Crystalline solid (for the racemate) | [5] |

| Solubility | DMF: 30 mg/mLDMSO: 30 mg/mLEthanol: 30 mg/mL | [1] |

| Melting Point | Not available in cited literature. | N/A |

| Boiling Point | Not available in cited literature. | N/A |

| pKa | Not available in cited literature. | N/A |

| SMILES | CCCCCc1cc(O)c2[C@@H]3C--INVALID-LINK--CC[C@H]3C(C)(C)Oc2c1 | [1][4] |

| InChI | InChI=1S/C21H32O3/c1-4-5-6-7-14-11-18(23)20-16-10-15(13-22)8-9-17(16)21(2,3)24-19(20)12-14/h11-12,15-17,22-23H,4-10,13H2,1-3H3/t15-,16+,17+/m0/s1 | [1] |

Experimental Protocols

Analytical Determination by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The quantitative analysis of 11-hydroxy-9(S)-HHC in biological matrices is typically performed using LC-MS/MS. This method offers high sensitivity and selectivity.

Objective: To quantify the concentration of 11-hydroxy-9(S)-HHC in biological samples (e.g., plasma, urine).

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

-

Tandem mass spectrometer (e.g., triple quadrupole).

Materials and Reagents:

-

Reference standard of 11-hydroxy-9(S)-HHC.

-

Internal standard (e.g., deuterated 11-hydroxy-9(S)-HHC).

-

HPLC-grade solvents (e.g., methanol (B129727), acetonitrile (B52724), water).

-

Formic acid or ammonium (B1175870) formate (B1220265) for mobile phase modification.

-

Solid-phase extraction (SPE) cartridges or liquid-liquid extraction (LLE) solvents for sample preparation.

Procedure:

-

Sample Preparation (using SPE): a. Condition the SPE cartridge with methanol followed by water. b. Load the biological sample (e.g., 1 mL of plasma) onto the cartridge. c. Wash the cartridge with a weak solvent to remove interferences. d. Elute the analyte with an appropriate organic solvent (e.g., methanol). e. Evaporate the eluate to dryness under a stream of nitrogen. f. Reconstitute the residue in the mobile phase.

-

Chromatographic Separation: a. Column: A C18 reversed-phase column is commonly used. b. Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is typical. c. Flow Rate: Dependent on the column dimensions (e.g., 0.4 mL/min). d. Injection Volume: 5-10 µL.

-

Mass Spectrometric Detection: a. Ionization Mode: Electrospray ionization (ESI) in positive mode. b. Detection Mode: Multiple Reaction Monitoring (MRM). c. MRM Transitions: Monitor specific precursor-to-product ion transitions for 11-hydroxy-9(S)-HHC and its internal standard.

-

Quantification: a. Construct a calibration curve using the reference standard at various concentrations. b. Calculate the concentration of 11-hydroxy-9(S)-HHC in the sample by comparing its peak area ratio to the internal standard against the calibration curve.[1][6]

Determination of Melting Point (General Protocol)

While a specific melting point for 11-hydroxy-9(S)-HHC is not available, the following general protocol can be used for its experimental determination.[7]

Objective: To determine the melting point range of a solid crystalline sample of 11-hydroxy-9(S)-HHC.

Instrumentation:

-

Melting point apparatus.

-

Capillary tubes (sealed at one end).

Procedure:

-

Sample Preparation: a. Ensure the sample is pure and dry. b. Finely powder a small amount of the crystalline solid. c. Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.[8]

-

Measurement: a. Place the capillary tube in the heating block of the melting point apparatus. b. Heat the sample at a steady rate (e.g., 1-2 °C per minute) when approaching the expected melting point. For an unknown substance, a rapid initial heating can be followed by a slower, more precise measurement with a fresh sample.[8] c. Record the temperature at which the first drop of liquid appears (the onset of melting). d. Record the temperature at which the entire sample has melted (the completion of melting). The recorded melting point should be a range.

Metabolic Pathways and Biological Activity

11-hydroxy-9(S)-HHC is a primary phase I metabolite of hexahydrocannabinol (HHC). The metabolism of HHC parallels that of Δ⁹-tetrahydrocannabinol (THC), primarily occurring in the liver.[9][10]

The hydroxylation of the C11 methyl group is a major metabolic route, catalyzed by cytochrome P450 enzymes, particularly CYP3A4, with contributions from CYP2C9 and CYP2C19.[9] This reaction produces the two epimers, 11-hydroxy-9(R)-HHC and 11-hydroxy-9(S)-HHC. Subsequently, these active metabolites can be further oxidized to the inactive 11-nor-9-carboxy-HHC (HHC-COOH).[9][11]

In terms of biological activity, the 9(R)-HHC epimer and its 11-hydroxy metabolite are generally more active at cannabinoid receptors (CB1 and CB2) compared to the 9(S) epimers.[9][12] The 11-hydroxy metabolites of HHC are considered active, contributing to the overall pharmacological effects of the parent compound.[9][10]

Metabolic Pathway of HHC

References

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound [chembk.com]

- 4. caymanchem.com [caymanchem.com]

- 5. caymanchem.com [caymanchem.com]

- 6. LC-MS/MS analysis of 11-nor-9-carboxy-hexahydrocannabinol (HHC-COOH) and 11-hydroxy-hexahydrocannabinol (HHC-OH) for verification of hexahydrocannabinol (HHC) intake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 11-Hydroxyhexahydrocannabinol - Wikipedia [en.wikipedia.org]

- 10. caymanchem.com [caymanchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Hexahydrocannabinol - Wikipedia [en.wikipedia.org]

The Metabolic Conversion of Hexahydrocannabinol to 11-Hydroxy-HHC: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexahydrocannabinol (HHC), a semi-synthetic cannabinoid, is gaining attention within the scientific community due to its structural similarity to tetrahydrocannabinol (THC) and its emerging presence in consumer markets. Understanding its metabolic fate is critical for predicting its pharmacological and toxicological profile. This technical guide provides an in-depth overview of the metabolic pathway leading to the formation of 11-hydroxy-hexahydrocannabinol (11-OH-HHC), an active metabolite. We will delve into the key enzymes involved, present available quantitative kinetic and pharmacokinetic data, detail relevant experimental protocols, and visualize the metabolic and signaling pathways.

Introduction

Hexahydrocannabinol (HHC) is a hydrogenated derivative of THC. Like THC, HHC undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 (CYP) enzyme system. A primary metabolic route is the hydroxylation of the C-11 methyl group, resulting in the formation of 11-hydroxy-HHC (11-OH-HHC).[1] This metabolite is of significant interest as, analogous to 11-hydroxy-THC, it is an active compound that contributes to the overall pharmacological effects of HHC.[1] This guide will provide a detailed examination of this metabolic conversion.

The Metabolic Pathway: From HHC to 11-OH-HHC

The metabolic transformation of HHC to 11-OH-HHC is a Phase I metabolic reaction. This hydroxylation is primarily catalyzed by cytochrome P450 enzymes located in the liver.

Key Enzymes Involved

The metabolism of HHC to 11-OH-HHC mirrors that of THC. The primary enzymes responsible are:

-

CYP3A4: This is the predominant isoform involved in HHC metabolism.

-

CYP2C9: This enzyme also contributes significantly to the formation of 11-OH-HHC.

-

CYP2C19: This isoform plays a lesser, but still notable, role in the hydroxylation of HHC.[1]

The metabolic pathway is stereoselective. HHC exists as two epimers: (9R)-HHC and (9S)-HHC. The (9R)-HHC epimer is preferentially hydroxylated at the 11-position, leading to the formation of the more pharmacologically active 11-OH-(9R)-HHC.

Visualizing the Metabolic Pathway

The following diagram illustrates the enzymatic conversion of HHC to 11-OH-HHC and its subsequent metabolism.

Caption: Metabolic conversion of HHC to 11-OH-HHC and HHC-COOH.

Quantitative Data

While specific enzyme kinetic data for the metabolism of HHC to 11-OH-HHC are still emerging, valuable insights can be drawn from studies on the analogous metabolism of THC and from in vivo pharmacokinetic studies of HHC.

Enzyme Kinetics (Analogous to THC Metabolism)

The following table summarizes the Michaelis-Menten constants (Km) and catalytic turnover rates (kcat) for the formation of 11-OH-THC from THC by recombinant CYP2C9 and CYP2C19. Given the structural similarity, these values provide a reasonable estimate for the enzymatic affinity and efficiency for HHC metabolism.

| Enzyme | Substrate | Metabolite | Km,u (nM) | kcat (min-1) |

| CYP2C9 | THC | 11-OH-THC | 0.77 | 12 |

| CYP2C19 | THC | 11-OH-THC | 2.2 | 14 |

| Data from a study on THC metabolism, presented as an analogue for HHC metabolism. |

In Vivo Human Pharmacokinetics of 11-OH-HHC

The following table presents pharmacokinetic parameters for 11-OH-HHC in human subjects following controlled oral and inhalative administration of HHC.

| Administration Route | Analyte | Cmax (ng/mL) | t1/2 (h) |

| Oral | 11-OH-HHC | 3.66 - 9.49 | 1.97 - 2.87 |

| Inhalative | 11-OH-HHC | 0.93 - 4.76 | 1.97 - 2.87 |

| Data from a preliminary pharmacokinetic study in humans. |

Cannabinoid Receptor Binding and Functional Activity

The following table summarizes the binding affinities (Ki) and functional potencies (EC50) of the HHC epimers at the cannabinoid receptors CB1 and CB2.

| Compound | Receptor | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) |

| (9R)-HHC | CB1 | 15 ± 0.8 | 3.4 ± 1.5 |

| CB2 | 13 ± 0.4 | 6.2 ± 2.1 | |

| (9S)-HHC | CB1 | 176 ± 3.3 | 57 ± 19 |

| CB2 | 105 ± 26 | 55 ± 10 | |

| Δ⁹-THC | CB1 | 15 ± 4.4 | 3.9 ± 0.5 |

| CB2 | 9.1 ± 3.6 | 2.5 ± 0.7 |

Experimental Protocols

In Vitro Metabolism of HHC using Human Liver Microsomes

This protocol provides a general framework for assessing the metabolism of HHC to 11-OH-HHC in vitro.

Materials:

-

Hexahydrocannabinol (HHC)

-

Pooled human liver microsomes (HLMs)

-

100 mM Phosphate (B84403) buffer (pH 7.4)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Acetonitrile (B52724) (ACN) or other suitable organic solvent for quenching the reaction

-

Internal standard (e.g., deuterated 11-OH-HHC)

-

LC-MS/MS system

Procedure:

-

Preparation: Thaw HLMs on ice. Prepare a stock solution of HHC in a suitable solvent (e.g., methanol (B129727) or DMSO). Prepare working solutions of HHC and the NADPH regenerating system in phosphate buffer.

-

Incubation: In a microcentrifuge tube, combine phosphate buffer, HLM suspension, and the HHC working solution. Pre-incubate the mixture at 37°C for 5 minutes.

-

Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubation: Incubate the reaction mixture at 37°C with gentle agitation for a specified time course (e.g., 0, 5, 15, 30, and 60 minutes).

-

Reaction Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.

-

Sample Preparation: Vortex the mixture and centrifuge to pellet the protein. Transfer the supernatant to a clean tube for LC-MS/MS analysis.

LC-MS/MS Analysis of 11-OH-HHC

Instrumentation:

-

Liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient elution with water and acetonitrile or methanol, often with a modifier like formic acid or ammonium (B1175870) formate.

-

Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.6 mL/min.

-

Injection Volume: 5-10 µL.

Mass Spectrometric Conditions:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Multiple Reaction Monitoring (MRM):

-

Analyte: 11-OH-HHC

-

Precursor Ion (m/z): 333

-

Product Ions (m/z): 193 (primary) and 123 (secondary)

-

Collision Energy: Optimized for the specific instrument, typically in the range of 20-40 eV.

-

-

Source Parameters: Optimized for the specific instrument, including capillary voltage, source temperature, and gas flows.

Signaling Pathways and Experimental Workflows

Cannabinoid Receptor Signaling Pathway

HHC, and presumably its active metabolite 11-OH-HHC, exert their effects primarily through the activation of cannabinoid receptors CB1 and CB2, which are G-protein coupled receptors (GPCRs).

Caption: Downstream signaling of CB1/CB2 receptor activation by HHC.

Experimental Workflow for HHC Metabolite Analysis

The following diagram outlines a typical workflow for the identification and quantification of HHC metabolites from biological samples.

Caption: Workflow for HHC metabolite analysis in biological samples.

Conclusion

The metabolic conversion of HHC to 11-OH-HHC is a crucial step in its pharmacology, leading to the formation of a potent, active metabolite. This process is primarily mediated by CYP3A4 and CYP2C9 in the liver. While specific enzyme kinetic data for HHC are still under investigation, the analogy to THC metabolism provides a strong framework for understanding this pathway. The experimental protocols and workflows detailed in this guide offer a basis for researchers to further investigate the metabolism and effects of this emerging cannabinoid. Further research is warranted to fully elucidate the kinetic parameters of HHC metabolism and the complete pharmacological profile of its metabolites.

References

The Stereochemistry of 11-Hydroxy-Hexahydrocannabinol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

11-Hydroxy-hexahydrocannabinol (11-OH-HHC) is a primary active metabolite of hexahydrocannabinol (B1216694) (HHC), a semi-synthetic cannabinoid that has gained significant attention in recent years. The stereochemistry of 11-OH-HHC plays a crucial role in its pharmacological activity, particularly its interaction with the cannabinoid receptors CB1 and CB2. This technical guide provides an in-depth analysis of the stereoisomers of 11-OH-HHC, their synthesis, separation, and differential effects on cannabinoid receptor signaling.

Introduction to the Stereochemistry of 11-Hydroxy-Hexahydrocannabinol

Hexahydrocannabinol (HHC) is a hydrogenated derivative of tetrahydrocannabinol (THC). The reduction of the double bond in the cyclohexene (B86901) ring of THC results in the formation of two additional chiral centers at the C9 and C10a positions, leading to two main diastereomers: (9R)-HHC and (9S)-HHC. Subsequent metabolism of these HHC stereoisomers in the liver, primarily by cytochrome P450 enzymes, introduces a hydroxyl group at the C11 position, forming 11-hydroxy-hexahydrocannabinol (11-OH-HHC).[1]

This hydroxylation gives rise to two principal diastereomers of 11-OH-HHC:

-

11-OH-9α-HHC

-

11-OH-9β-HHC

The spatial arrangement of the methyl group at C9 (axial vs. equatorial) and the hydroxyl group at C11 significantly influences the molecule's ability to bind to and activate cannabinoid receptors.

Biological Activity and Receptor Binding Affinity

The pharmacological effects of 11-OH-HHC stereoisomers are primarily mediated through their interaction with the CB1 and CB2 receptors. While specific binding affinity data (Kᵢ values) and potency data (EC₅₀ values) for the individual stereoisomers of 11-OH-HHC are not extensively reported in publicly available literature, the activity of the parent HHC compounds provides a strong indication of the expected differences. The 11-OH-9β-HHC isomer is reported to retain activity comparable to HHC itself, whereas the 9α-isomer is significantly less active.[2]

Table 1: Cannabinoid Receptor Binding Affinities (Kᵢ) and Potencies (EC₅₀) of HHC Stereoisomers

| Compound | CB1 Kᵢ (nM) | CB2 Kᵢ (nM) | CB1 EC₅₀ (nM) | CB2 EC₅₀ (nM) |

| (9R)-HHC | 15 ± 0.8 | 13 ± 0.4 | 53.4 | Not Reported |

| (9S)-HHC | 176 ± 3.3 | 105 ± 26 | 624.3 | Not Reported |

Data for HHC stereoisomers are provided as a proxy for 11-OH-HHC activity. It is anticipated that 11-OH-9β-HHC would exhibit higher affinity and potency, similar to (9R)-HHC, while 11-OH-9α-HHC would be less active, akin to (9S)-HHC.

Metabolic Pathway of HHC to 11-OH-HHC

The biotransformation of HHC to 11-OH-HHC is a critical step in its metabolism. This process primarily occurs in the liver and is catalyzed by a suite of cytochrome P450 (CYP) enzymes.

Key Enzymes Involved:

The metabolic cascade involves the oxidation of the C11 methyl group to a primary alcohol, resulting in the formation of 11-OH-HHC. This metabolite can be further oxidized to 11-nor-9-carboxy-HHC (HHC-COOH).[3]

Metabolic conversion of HHC to 11-OH-HHC.

Experimental Protocols

Synthesis of 11-Hydroxy-Hexahydrocannabinol

A common route for the synthesis of 11-OH-HHC involves the reduction of 11-hydroxy-Δ⁹-tetrahydrocannabinol (11-OH-THC). A detailed, step-by-step laboratory procedure is outlined below, adapted from established methods for cannabinoid synthesis.[4]

Materials:

-

(-)-11-hydroxy-Δ⁹-tetrahydrocannabinol ((-)-11-OH-Δ⁹-THC)

-

Palladium on carbon (Pd/C, 10%)

-

Ethanol (B145695) (absolute)

-

Hydrogen gas (H₂)

-

Round-bottom flask

-

Hydrogenation apparatus

-

Rotary evaporator

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate (B1210297)

Procedure:

-

Dissolution: Dissolve (-)-11-OH-Δ⁹-THC in absolute ethanol in a round-bottom flask.

-

Catalyst Addition: Carefully add 10% Pd/C to the solution (approximately 10% by weight of the starting material).

-

Hydrogenation: Connect the flask to a hydrogenation apparatus. Purge the system with nitrogen gas, followed by hydrogen gas.

-

Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere (typically 1-3 atm) at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Filtration: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with ethanol to ensure complete recovery of the product.

-

Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude 11-OH-HHC by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent. This will yield a mixture of the 11-OH-HHC diastereomers.

Chiral Separation of 11-OH-HHC Stereoisomers by HPLC

The separation of the 11-OH-9α-HHC and 11-OH-9β-HHC diastereomers can be achieved using chiral High-Performance Liquid Chromatography (HPLC).

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a UV detector.

-

Chiral Column: A polysaccharide-based chiral stationary phase, such as a CHIRALPAK® series column (e.g., CHIRALPAK® IA, IB, or IC).

-

Mobile Phase: A mixture of a non-polar organic solvent (e.g., hexane or heptane) and a polar organic modifier (e.g., isopropanol (B130326) or ethanol). The exact ratio will need to be optimized for the specific column and isomers. A typical starting point is 90:10 (v/v) hexane:isopropanol.

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Detection: UV detection at a wavelength of 220 nm.

-

Temperature: Ambient or controlled column temperature (e.g., 25 °C).

Procedure:

-

Sample Preparation: Dissolve the purified mixture of 11-OH-HHC diastereomers in the mobile phase.

-

Injection: Inject the sample onto the chiral HPLC column.

-

Elution: Elute the sample with the optimized mobile phase under isocratic conditions.

-

Detection and Fraction Collection: Monitor the elution profile with the UV detector and collect the separated fractions corresponding to each diastereomer.

-

Analysis: Confirm the purity of the separated isomers by re-injecting them into the HPLC system.

References

- 1. researchgate.net [researchgate.net]

- 2. 11-Hydroxyhexahydrocannabinol - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Investigation of phase II metabolism of 11-hydroxy-Δ-9-tetrahydrocannabinol and metabolite verification by chemical synthesis of 11-hydroxy-Δ-9-tetrahydrocannabinol-glucuronide - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Analytical Detection of 11-hydroxy-9(S)-HHC

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexahydrocannabinol (B1216694) (HHC) is a semi-synthetic cannabinoid that has gained recent attention in the recreational drug market. Understanding its metabolism is crucial for forensic toxicology, clinical monitoring, and drug development. A key metabolite of HHC is 11-hydroxy-hexahydrocannabinol (11-OH-HHC), which exists as two diastereomers: 11-hydroxy-9(R)-HHC and 11-hydroxy-9(S)-HHC. The detection and quantification of these metabolites, particularly 11-hydroxy-9(S)-HHC, are essential for confirming HHC consumption. This document provides detailed analytical methods and protocols for the detection of 11-hydroxy-9(S)-HHC in biological matrices.

Metabolic Pathway of 9(S)-HHC

The metabolism of hexahydrocannabinol (HHC) is analogous to that of delta-9-tetrahydrocannabinol (Δ⁹-THC), involving hydroxylation as a primary phase I reaction.[1] The 9(S)-HHC epimer undergoes hydroxylation at the 11th carbon position to form 11-hydroxy-9(S)-HHC. This active metabolite can be further oxidized to 11-nor-9-carboxy-HHC (HHC-COOH).[1][2] Additionally, glucuronidation, a phase II conjugation reaction, can occur at the hydroxyl groups, forming glucuronide conjugates that are primarily excreted in urine.[1] The stereochemistry of HHC epimers can influence their metabolic profiles.[3]

Analytical Methods

The primary analytical techniques for the sensitive and specific detection of 11-hydroxy-9(S)-HHC are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). LC-MS/MS is often preferred due to its high sensitivity and specificity, and its ability to analyze thermally labile and polar compounds without derivatization.

Quantitative Data Summary

The following tables summarize the quantitative parameters of various analytical methods for the detection of HHC and its metabolites, including 11-hydroxy-HHC.

Table 1: LC-MS/MS Method Parameters

| Analyte | Matrix | Linear Range | LLOQ | Reference |

|---|---|---|---|---|

| HHC, 11-OH-THC | Plasma/Blood | 0.5 - 25 µg/L | 1.0 µg/L | [4][5] |

| R-HHC-OH, S-HHC-OH | Urine | 10 - 10,000 µg/L | 10 µg/L | [2] |

| 11-OH-HHC | Whole Blood | Not specified | 0.53 ng/mL | [6] |

| 9R-HHC, 9S-HHC | Blood, Oral Fluid, Urine | 0.2 - 20 ng/mL | 0.2 ng/mL |[7] |

Table 2: GC-MS Method Parameters

| Analyte | Matrix | LLOQ | Reference |

|---|

| (9R)-HHC, (9S)-HHC | Serum/Plasma | 0.25 ng/mL |[8][9] |

Experimental Protocols

Protocol 1: LC-MS/MS Analysis of 11-hydroxy-HHC in Human Plasma/Blood

This protocol is a composite based on established methods for cannabinoid analysis.[4][5]

1. Materials and Reagents

-

Reference standards for 11-hydroxy-9(S)-HHC and deuterated internal standards (e.g., 11-OH-THC-d₃).[4]

-

LC-MS grade acetonitrile (B52724), methanol (B129727), and water.

-

Formic acid and acetic acid.

-

Blank human plasma or whole blood.

-

Solid-phase extraction (SPE) cartridges (e.g., Chromabond Drug II).[4]

2. Sample Preparation: Protein Precipitation and Solid-Phase Extraction (SPE)

-

To 250 µL of plasma or blood, add 25 µL of the internal standard solution.[4]

-

Add 0.75 mL of acetonitrile to precipitate proteins.[4]

-

Vortex for 20 seconds and centrifuge at 4000 x g for 5 minutes.[4]

-

Separate the supernatant and dilute it with 2 mL of 0.1 M aqueous acetic acid.[4]

-

Condition an SPE cartridge with 2 mL of methanol followed by 2 mL of water.[4]

-

Apply the diluted supernatant to the SPE cartridge.

-

Wash the cartridge twice with 3 mL of water.[4]

-

Elute the analytes with an appropriate solvent (e.g., a mixture of hexane (B92381) and ethyl acetate).

3. LC-MS/MS Conditions

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile/methanol).

-

Flow Rate: A typical flow rate is between 0.3 and 0.6 mL/min.

-

Injection Volume: 5-20 µL.

-

MS System: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray ionization (ESI) in positive mode.[4]

-

Detection Mode: Multiple Reaction Monitoring (MRM).[4] Monitor for specific precursor-to-product ion transitions for 11-hydroxy-9(S)-HHC and its internal standard.

Protocol 2: LC-MS/MS Analysis of 11-hydroxy-HHC in Human Urine

This protocol includes an enzymatic hydrolysis step to detect glucuronidated metabolites.[2]

1. Materials and Reagents

-

Reference standards for 11-hydroxy-9(S)-HHC and its glucuronide, and deuterated internal standards.

-

LC-MS grade methanol and acetonitrile.

-

Beta-glucuronidase enzyme.[2]

-

Blank human urine.

2. Sample Preparation: Enzymatic Hydrolysis and Protein Precipitation

-

To 50 µL of urine, add 10 µL of methanol and 100 µL of beta-glucuronidase solution.[2]

-

Incubate the mixture at 37°C for 60 minutes.[2]

-

Add 20 µL of the internal standard solution.

-

Add 300 µL of acetonitrile to precipitate proteins.[2]

-

Vortex and then add 50 µL of water, followed by a final vortex.[2]

-

Centrifuge and transfer the supernatant for LC-MS/MS analysis.

3. LC-MS/MS Conditions

-

Follow the LC-MS/MS conditions as described in Protocol 1, optimizing the MRM transitions for the specific analytes in urine.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the analysis of 11-hydroxy-9(S)-HHC in biological samples using LC-MS/MS.

References

- 1. Insights into the human metabolism of hexahydrocannabinol by non-targeted liquid chromatography–high-resolution tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. caymanchem.com [caymanchem.com]

- 4. academic.oup.com [academic.oup.com]

- 5. Quantification of ∆9-tetrahydrocannabinol, 11-OH-THC, THC-COOH, hexahydrocannabinol, and cannabidiol in human plasma and blood by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Evidence of 11-Hydroxy-hexahydrocannabinol and 11-Nor-9-carboxy-hexahydrocannabinol as Novel Human Metabolites of Δ9-Tetrahydrocannabinol - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Quantification of (9R)- and (9S)-hexahydrocannabinol (HHC) via GC-MS in serum/plasma samples from drivers suspected of cannabis consumption and immunological detection of HHC and related substances in serum, urine, and saliva - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Application Note: Quantitative Analysis of 11-hydroxy-HHC Isomers in Biological Matrices by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexahydrocannabinol (HHC) is a semi-synthetic cannabinoid that has gained popularity as a legal alternative to tetrahydrocannabinol (THC) in some regions. Understanding its metabolism is crucial for clinical, forensic, and drug development purposes. The primary psychoactive metabolites of HHC are the 11-hydroxy-hexahydrocannabinol (11-OH-HHC) diastereomers, specifically (9R)-11-OH-HHC and (9S)-11-OH-HHC. Accurate and sensitive quantification of these isomers in biological matrices is essential for pharmacokinetic studies, monitoring consumption, and assessing potential impairment. This application note provides a detailed protocol for the analysis of 11-OH-HHC isomers using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Metabolic Pathway of HHC

HHC undergoes phase I metabolism primarily through hydroxylation, with the C-11 position being a major site of modification. This results in the formation of the active metabolites 11-OH-HHC. These can be further oxidized to 11-nor-9-carboxy-HHC (HHC-COOH). The 11-OH-HHC metabolites can also undergo phase II metabolism, forming glucuronide conjugates, which are the primary forms excreted in urine.

Figure 1: Metabolic Pathway of HHC to 11-hydroxy-HHC.

Experimental Protocols

This section details the methodologies for the extraction and analysis of 11-OH-HHC isomers from whole blood and urine.

Protocol 1: Sample Preparation from Whole Blood

This protocol utilizes protein precipitation for the extraction of 11-OH-HHC isomers from whole blood.

Materials:

-

Whole blood samples

-

Internal Standard (IS) solution (e.g., 11-OH-Δ⁹-THC-d3)

-

Ice-cold acetonitrile (B52724)

-

Centrifuge tubes (1.5 mL or 2 mL)

-

Vortex mixer

-

Centrifuge

-

Reconstitution solution (e.g., 50:50 methanol (B129727):water with 0.1% formic acid)

-

LC-MS/MS vials

Procedure:

-

Pipette 200 µL of whole blood into a centrifuge tube.

-

Add 20 µL of the internal standard solution and vortex briefly.

-

Add 500 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex vigorously for 20 seconds.

-

Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature.

-

Reconstitute the dried extract in 100 µL of the reconstitution solution.

-

Vortex for 10 seconds and transfer to an LC-MS/MS vial for analysis.

Protocol 2: Sample Preparation from Urine

This protocol includes enzymatic hydrolysis to cleave the glucuronide conjugates of 11-OH-HHC prior to extraction.

Materials:

-

Urine samples

-

Internal Standard (IS) solution (e.g., 11-OH-Δ⁹-THC-d3)

-

Phosphate (B84403) buffer (pH 6.8)

-

β-glucuronidase (from E. coli or a recombinant source is recommended for efficiency)[1][2]

-

Incubator or water bath

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18)

-

SPE manifold

-

Methanol

-

Dichloromethane

-

Isopropanol

-

Ethyl acetate (B1210297)

-

Ammonium hydroxide

-

Reconstitution solution (e.g., 50:50 methanol:water with 0.1% formic acid)

-

LC-MS/MS vials

Procedure:

-

Pipette 1 mL of urine into a glass tube.

-

Add 50 µL of the internal standard solution.

-

Add 1 mL of phosphate buffer (pH 6.8).

-

Add 50 µL of β-glucuronidase solution.

-

Vortex gently and incubate at 37°C for 16-18 hours (overnight) or follow the enzyme manufacturer's instructions for optimal temperature and duration.[3] Some recombinant enzymes may allow for significantly shorter incubation times.[1]

-

After incubation, allow the sample to cool to room temperature.

-

Condition an SPE cartridge with 2 mL of methanol followed by 2 mL of deionized water. Do not allow the cartridge to go dry.

-

Load the hydrolyzed urine sample onto the SPE cartridge.

-

Wash the cartridge with 2 mL of deionized water, followed by 2 mL of 20% methanol in water.

-

Dry the cartridge under vacuum for 5 minutes.

-

Elute the analytes with 2 mL of a mixture of ethyl acetate and hexane (e.g., 90:10 v/v).

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of the reconstitution solution.

-

Vortex and transfer to an LC-MS/MS vial for analysis.

LC-MS/MS Analysis

Liquid Chromatography (LC) Parameters

Chromatographic separation of the 11-OH-HHC isomers is critical for accurate quantification. Chiral chromatography is often required for baseline separation of the 9R and 9S diastereomers.

| Parameter | Recommended Conditions |

| Column | Chiral column (e.g., Lux i-Amylose-3 or similar) or a high-resolution C18 column (e.g., Waters Acquity HSS T3, 1.8 µm, 2.1 x 100 mm) may provide partial separation.[4] |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile or Methanol |

| Gradient | Start at 40-60% B, increase to 80-95% B over 5-7 minutes, hold for 1-2 minutes, then return to initial conditions and re-equilibrate. |

| Flow Rate | 0.4 - 0.6 mL/min |

| Column Temperature | 40 - 50 °C |

| Injection Volume | 5 - 10 µL |